Fedotozine tartrate

Description

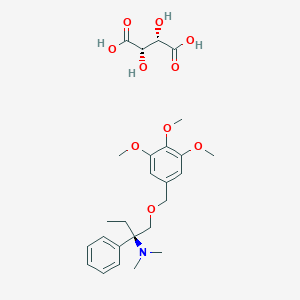

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCBFOPBBFVQC-NNFXRGIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158035 | |

| Record name | Fedotozine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133267-27-3 | |

| Record name | Fedotozine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedotozine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEDOTOZINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fedotozine Tartrate: Mechanism of Action & Peripheral Kappa-Opioid Agonism

Technical Guide for Drug Development Professionals

Executive Summary

Fedotozine tartrate (Code: JO-1196) represents a distinct class of arylacetamide opioids designed to target visceral hypersensitivity without compromising central nervous system (CNS) function. Unlike classical opioids that traverse the blood-brain barrier (BBB) to induce analgesia (often accompanied by sedation and respiratory depression), fedotozine is a peripherally restricted kappa-opioid receptor (KOR) agonist .

Its therapeutic value lies in its high selectivity for the

Molecular Pharmacology

Chemical Structure & Peripheral Restriction

Fedotozine is chemically defined as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine L-(+)-tartrate.[2]

-

Chirality: The (R)-enantiomer is the active pharmacophore.

-

BBB Exclusion Mechanism:

-

Ionization: The tertiary amine structure ensures a high degree of protonation at physiological pH, increasing hydrophilicity and limiting passive diffusion across the lipid-rich endothelial cells of the BBB.

-

P-glycoprotein (P-gp) Substrate: Like loperamide, fedotozine is subject to efflux transporter activity, which actively pumps the molecule out of the CNS, ensuring its action remains confined to the periphery.

-

Receptor Binding Profile

Fedotozine exhibits high affinity and selectivity for the kappa-opioid receptor, specifically the

Table 1: Comparative Binding & Selectivity Profile

| Receptor Subtype | Affinity ( | Functional Activity | Location of Action |

| Kappa ( | 0.16 nM | Full Agonist | Peripheral Afferent Terminals (Gut) |

| Mu ( | > 1,000 nM | Negligible | N/A (at therapeutic doses) |

| Delta ( | > 1,000 nM | Negligible | N/A |

Note: Selectivity ratios typically exceed 500-fold in favor of Kappa receptors. Reversal of antinociceptive effects by nor-binaltorphimine (selective KOR antagonist) but not by low-dose naloxone confirms this profile.

Mechanism of Action (Signaling Dynamics)

Primary Pathway: Afferent Nerve Inhibition

The core mechanism involves the hyperpolarization of sensory nerve endings (C-fibers and A

-

Receptor Activation: Fedotozine binds to peripheral KORs (

-coupled GPCRs). -

G-Protein Signaling: The

subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. -

Ion Channel Modulation:

-

Inhibition of Voltage-Gated

Channels (VGCC): Prevents calcium influx, blocking neurotransmitter release (e.g., Substance P, CGRP). -

Activation of Inward Rectifying

Channels (GIRK): Promotes potassium efflux, causing membrane hyperpolarization.

-

-

Result: Inhibition of action potential generation in response to mechanical distension (visceral pain).

Secondary Pathway: Sodium Channel Blockade (Arylacetamide Class Effect)

Research indicates that arylacetamide kappa agonists (e.g., U50,488 and fedotozine) may possess a secondary, non-opioid mechanism: the direct blockade of Tetrodotoxin-Resistant (TTX-r) Sodium Channels on sensory neurons. This "local anesthetic-like" action contributes to dampening neuronal excitability in inflammatory states.

Visualization of Signaling Pathways

Figure 1: Dual-pathway mechanism showing primary GPCR-mediated signaling and secondary ion channel modulation.

Experimental Protocols for Validation

To validate fedotozine's efficacy and mechanism, the Colorectal Distension (CRD) model in rats is the gold standard. This protocol measures the visceral pain threshold and the drug's ability to reverse chemically induced hypersensitivity.

Protocol: Colorectal Distension (CRD) in Conscious Rats

Objective: Quantify the antinociceptive effect of fedotozine on visceral pain.

-

Animal Preparation:

-

Use male Sprague-Dawley rats (250–300g).

-

Implant electrodes into the abdominal external oblique musculature for electromyographic (EMG) recording (Visceromotor Response - VMR).

-

Allow 5-7 days for recovery.

-

-

Induction of Hypersensitivity (Optional for Pathological Model):

-

Administer 0.6% acetic acid or trinitrobenzene sulfonic acid (TNBS) intracolonically 1 hour prior to testing to sensitize afferent nerves (mimicking IBS).

-

-

Distension Procedure:

-

Insert a flexible latex balloon (4-5 cm) into the descending colon/rectum.

-

Secure the catheter to the tail base.

-

Perform phasic distensions using a barostat:

-

Pressure Steps: 10, 20, 40, 60, 80 mmHg.

-

Duration: 20 seconds distension, 4 minute inter-stimulus interval.

-

-

-

Drug Administration:

-

Test Group: Fedotozine tartrate (0.1 – 10 mg/kg, s.c. or i.p.) administered 30 mins pre-distension.

-

Control: Saline vehicle.

-

Antagonist Challenge: Pre-treat with nor-binaltorphimine (nor-BNI) (KOR antagonist) or naloxone methiodide (peripheral non-selective antagonist) to verify receptor specificity.

-

-

Data Acquisition & Analysis:

-

Record EMG activity (abdominal contractions) during the 20s distension.

-

Calculate the Area Under the Curve (AUC) for the EMG signal.

-

Success Metric: A significant reduction in EMG AUC at noxious pressures (>40 mmHg) in the fedotozine group compared to vehicle.

-

Workflow Visualization

Figure 2: Experimental workflow for validating visceral antinociception.

Clinical Relevance & Therapeutic Window

Fedotozine has demonstrated efficacy in Phase II/III clinical trials for Functional Dyspepsia (FD) and Irritable Bowel Syndrome (IBS) .

-

Efficacy: Significant reduction in abdominal pain, bloating, and the sensation of distension.[1][3]

-

Safety Profile: Unlike central opioids, fedotozine does not produce sedation, addiction, or respiratory depression.

-

Dosage: Typically 30 mg, three times daily (TID).

Why it matters: The development of fedotozine validated the concept that peripheral KORs are viable targets for visceral pain, paving the way for newer agents like asimadoline.

References

-

Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics.[4] Link

-

Sengupta, J. N., et al. (1999). Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon. Gastroenterology. Link

-

Delvaux, M., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[1] Gastroenterology. Link

-

Bonaz, B., et al. (2000). Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat. Neurogastroenterology & Motility. Link

-

Su, X., et al. (2002). Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects.[5][6][7] Journal of Neurophysiology. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. FEDOTOZINE TARTRATE [drugs.ncats.io]

- 3. Efficacy and safety of the peripheral kappa agonist fedotozine versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The blood–brain barrier: Structure, regulation and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of kappa-opioid receptor agonists on tetrodotoxin-resistant sodium channels in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arylacetamide kappa-opioid receptor agonists produce a tonic- and use-dependent block of tetrodotoxin-sensitive and -resistant sodium currents in colon sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Peripheral Selectivity of Fedotozine Tartrate in Visceral Pain: A Mechanistic and Experimental Guide

Topic: Peripheral Selectivity of Fedotozine Tartrate in Visceral Pain Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fedotozine tartrate represents a pivotal case study in the dissociation of analgesic efficacy from central nervous system (CNS) adverse events. As a selective kappa-opioid receptor (KOR) agonist , it targets afferent visceral nerve terminals to modulate nociception without crossing the blood-brain barrier (BBB). This guide dissects the pharmacological basis of this selectivity, details the experimental frameworks required to validate peripheral restriction, and provides actionable protocols for assessing visceral antinociception.

Molecular Pharmacology & Mechanism of Action

Receptor Profile and Selectivity

Fedotozine ([(1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, (2S,3S)-tartrate]) functions as a potent agonist at the kappa-opioid receptor.[1][2][3] Unlike mu-opioid agonists (e.g., morphine), which carry high risks of respiratory depression and dependence, or central kappa agonists (e.g., U-50,488H), which induce sedation and dysphoria, Fedotozine is engineered for peripheral restriction .

-

Primary Target: Peripheral KORs located on the terminals of primary afferent neurons (A-delta and C fibers) innervating the viscera.

-

Signal Transduction: Activation of KORs leads to G_i/o protein coupling, inhibition of voltage-gated Calcium channels (

), and opening of Potassium channels (

The Blood-Brain Barrier (BBB) Exclusion

The safety profile of Fedotozine is strictly dependent on its physicochemical inability to penetrate the CNS.

-

Hydrophilicity: The tartrate salt formation increases polarity, limiting passive diffusion across the lipophilic BBB endothelial membrane.

-

Substrate Specificity: While not fully elucidated in all species, peripheral opioids often evade CNS accumulation via P-glycoprotein (P-gp) efflux or simple lack of lipophilic transport mechanisms.

Visualization: Peripheral vs. Central Signaling

The following diagram illustrates the differential signaling pathway where Fedotozine acts solely at the peripheral nerve ending, contrasting with central agonists.

Figure 1: Mechanism of Action. Fedotozine activates peripheral KORs to inhibit nociceptive transmission but is blocked by the BBB, preventing central KOR-mediated side effects.

Preclinical Validation: Differentiating Peripheral from Central Action

To scientifically validate peripheral selectivity, researchers must employ a "Route of Administration Mismatch" strategy. If a drug is peripherally selective, it should be potent when administered systemically (IV/SC) but show reduced or no potency when administered directly into the brain (ICV) at similar effective doses.

Comparative Efficacy Data

The following table summarizes the classic pharmacological profile distinguishing Fedotozine from the central KOR agonist U-50,488H and the mu-agonist Morphine.

| Compound | Target Receptor | Route: IV/SC (Systemic) | Route: ICV (Central) | Effect on Visceral Pain | CNS Side Effects |

| Fedotozine | Kappa (Peripheral) | High Potency (ED50 ~0.6-2.0 mg/kg) | Inactive (up to 300 µ g/rat ) | Blocked | Absent |

| U-50,488H | Kappa (Central/Periph) | High Potency | High Potency | Blocked | Sedation present |

| Morphine | Mu (Central/Periph) | High Potency | Very High Potency | Blocked | Resp. Depression |

Data synthesized from Diop et al. (1994) and Junien et al. (1995).

Self-Validating Control Systems

When designing these experiments, you must include specific antagonists to prove the mechanism:

-

Nor-binaltorphimine (nor-BNI): A selective KOR antagonist.[4] It must abolish Fedotozine's effect to prove KOR mediation.

-

Naloxone (Low Dose): A mu-preferring antagonist. It should fail to block Fedotozine, proving the effect is not mu-mediated.

-

Methylnaltrexone: A peripherally restricted mu-antagonist (negative control for central mu effects).

Experimental Protocol: Colorectal Distension (CRD) in Rats[5]

The Colorectal Distension (CRD) model is the gold standard for assessing visceral hypersensitivity and the efficacy of compounds like Fedotozine. This protocol measures the Visceromotor Response (VMR)—a pseudo-affective reflex manifested as abdominal muscle contraction.

Protocol Workflow Visualization

Figure 2: Experimental Workflow for Colorectal Distension (CRD) assessing Visceromotor Response (VMR).

Detailed Methodology

Step 1: Surgical Implantation (Electromyography - EMG)

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

-

Procedure: Expose the external oblique abdominal muscle. Implant paired silver wire electrodes. Tunnel wires subcutaneously to a skull-mounted connector.

-

Validation: Allow 5-7 days recovery. Verify signal integrity by observing EMG spikes during spontaneous movement.

Step 2: Induction of Visceral Hypersensitivity (Optional but Recommended)

-

Rationale: Fedotozine shows higher efficacy in hypersensitive states (mimicking IBS) than in basal states.

-

Agent: Intracolonic administration of 0.6% Acetic Acid or TNBS (Trinitrobenzenesulfonic acid).

-

Timing: Perform CRD testing 1 hour post-acetic acid or 3-7 days post-TNBS.

Step 3: Distension Procedure

-

Restraint: Place rat in a Bollman cage or clear plastic tube (acclimatized).

-

Balloon Insertion: Insert a flexible latex balloon (4-5 cm length) intra-anally, positioning the tip 1 cm proximal to the anal sphincter. Secure to the tail.

-

Inflation: Use a Barostat to deliver phasic distensions.

-

Protocol: Ascending pressures (15, 30, 45, 60 mmHg).

-

Duration: 20 seconds distension, 4-minute inter-stimulus interval.

-

Step 4: Data Acquisition & Analysis

-

Signal Processing: Rectify and integrate the EMG signal.

-

Quantification: Calculate the Area Under the Curve (AUC) during the 20s distension period. Subtract the baseline activity (pre-distension 20s).

-

Statistical Endpoints:

-

Pain Threshold: Pressure eliciting a response >2 standard deviations above baseline.[3]

-

Total VMR: Sum of AUC across all pressures.

-

Clinical Translation

The transition from rodent models to human application for Fedotozine validated the preclinical findings of peripheral selectivity.

-

Efficacy in IBS: In multicenter double-blind trials, Fedotozine (30 mg t.i.d.)[5] significantly increased the threshold for colonic distension pain in IBS patients compared to placebo.[3]

-

Functional Dyspepsia: Clinical trials demonstrated relief of epigastric pain and nausea.[6]

-

Safety Profile: The absence of CNS side effects (sedation, dysphoria) in human trials confirmed the BBB exclusion hypothesis derived from the "Route of Administration Mismatch" animal studies.

References

-

Diop, L., Rivière, P. J., Pascaud, X., & Junien, J. L. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat.[2] European Journal of Pharmacology, 271(1), 65–71.

-

Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics, 9(2), 117–126.

-

Delvaux, M., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[2] Gastroenterology, 116(1), 38–45.[2]

-

Sengupta, J. N., et al. (1999). Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon.[7] Gastroenterology, 117(2), 431-438.

-

Fraitag, B., Homerin, M., & Hecketsweiler, P. (1994). Double-blind dose-response multicenter comparison of fedotozine and placebo in treatment of nonulcer dyspepsia. Digestive Diseases and Sciences, 39(5), 1072–1077.

Sources

- 1. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of the peripheral kappa agonist fedotozine versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Fedotozine Tartrate Binding Affinity & Pharmacology

Executive Summary

Fedotozine tartrate (JO-1196) is a peripherally restricted opioid receptor agonist primarily recognized for its therapeutic application in visceral hypersensitivity, functional dyspepsia, and Irritable Bowel Syndrome (IBS). Unlike classical opioids that traverse the blood-brain barrier (BBB) to induce central analgesia (and associated adverse effects like sedation or dysphoria), fedotozine operates on the afferent nerve endings within the gastrointestinal tract.

This technical guide details the binding affinity profile (

Molecular Pharmacology & Binding Profile[1][2]

Binding Affinity ( ) Data

The binding profile of fedotozine is characterized by a preferential affinity for the kappa-opioid receptor subtypes, though it exhibits a broader binding spectrum compared to highly selective research tools like U-50,488. The most definitive characterization of its binding kinetics derives from competitive displacement assays in relevant gastrointestinal tissue preparations (myenteric plexus), reflecting its peripheral site of action.

Table 1: Fedotozine (JO-1196) Binding Affinity Profile Data derived from competitive displacement of specific radioligands in canine ileum myenteric plexus preparations.

| Receptor Subtype | Ligand Used for Displacement | Relative Affinity Index* | |

| Kappa (KOR) | [³H]-Ethylketocyclazocine (EKC) | 190 nM | 0.52 |

| Mu (MOR) | [³H]-DAGO / Morphiceptin analogs | > 190 nM | 0.25 |

| Delta (DOR) | [³H]-DPDPE | > 190 nM | 0.22 |

*Relative Affinity Index indicates the proportional preference of the ligand for a subtype within this specific assay system. A higher value indicates greater selectivity.

Technical Insight:

While fedotozine is often classified as a "selective" kappa agonist, the raw

Chemical Properties & Peripheral Restriction

-

Chemical Name: (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine L-tartrate.

-

Mechanism of Restriction: The molecule features a 3,4,5-trimethoxybenzyl ether moiety. This lipophilic group, combined with the specific ionization state of the amine at physiological pH, limits passive diffusion across the tight junctions of the Blood-Brain Barrier (BBB), confining its activity to the peripheral nervous system (PNS).

Mechanism of Action: Signaling Pathway

Fedotozine acts as an agonist at the G-protein coupled Kappa-Opioid Receptor (KOR). Upon binding, it triggers the

Pathway Visualization (DOT)

Figure 1: Signal transduction pathway of Fedotozine at the peripheral nerve terminal. Binding initiates a Gi/o-mediated cascade resulting in neuronal hyperpolarization and inhibition of nociceptive signaling.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the

Reagents & Preparation

-

Tissue Source: Guinea pig brain membranes (standard for KOR) or Canine Ileum Myenteric Plexus (for peripheral specificity).

-

Radioligand: [³H]-U69,593 (highly selective for KOR) or [³H]-Ethylketocyclazocine (EKC) (broader spectrum, requires blocking of mu/delta).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 1 mM EGTA. -

Non-Specific Binding Definition: 10

M Naloxone or U-50,488.

Step-by-Step Workflow

Step 1: Membrane Preparation

-

Homogenize tissue in ice-cold assay buffer using a Polytron homogenizer (bursts of 10s).

-

Centrifuge at 48,000

for 20 minutes at 4°C. -

Resuspend pellet in fresh buffer and incubate at 37°C for 30 minutes (to remove endogenous opioids).

-

Centrifuge again (48,000

, 20 min) and resuspend to a final protein concentration of 0.2–0.5 mg/mL.

Step 2: Competitive Binding Incubation

-

Prepare 96-well plates or polystyrene tubes.

-

Total Binding Wells: Add 50

L Membrane + 50 -

Non-Specific Binding Wells: Add 50

L Membrane + 50 -

Experimental Wells: Add 50

L Membrane + 50 -

Incubate for 60 minutes at 25°C to reach equilibrium.

Step 3: Filtration & Counting

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

-

Wash filters

with 4 mL ice-cold Tris-HCl buffer. -

Transfer filters to scintillation vials, add liquid scintillant, and count radioactivity (CPM).

Step 4: Data Analysis

-

Calculate Specific Binding : (Total Binding CPM) - (Non-Specific Binding CPM).

-

Plot Specific Binding % vs. Log[Fedotozine].

-

Determine

using non-linear regression (one-site competition model). -

Calculate

using the Cheng-Prusoff equation :

References

-

Allescher, H. D., Ahmad, S., Classen, M., & Daniel, E. E. (1991). Interaction of trimebutine and JO-1196 (fedotozine) with opioid receptors in the canine ileum.[1] Journal of Pharmacology and Experimental Therapeutics, 257(2), 836-842.[1]

-

Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut—peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics, 9(2), 117-126.

-

Diop, L., Rivière, P. J., Pascaud, X., & Junien, J. L. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat. European Journal of Pharmacology, 271(1), 65-71.

-

Delvaux, M., Louvel, D., Lagier, E., Scherrer, B., Abitbol, J. L., & Frexinos, J. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome. Gastroenterology, 116(1), 38-45.

Sources

Fedotozine Tartrate: Peripheral Kappa-Opioid Modulation of the Gut-Brain Axis

Content Type: Technical Whitepaper Subject: Pharmacological Mechanism, Preclinical Validation, and Clinical Application of Fedotozine Tartrate.

Executive Summary

The management of Functional Gastrointestinal Disorders (FGIDs), particularly Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD), remains a complex challenge due to the bidirectional dysregulation of the Gut-Brain Axis (GBA) . Fedotozine tartrate represents a pivotal therapeutic agent that decouples this axis at the peripheral interface.

Unlike traditional opioids that act centrally, Fedotozine is a highly selective, peripherally restricted kappa-opioid receptor (KOR) agonist . It functions by hyperpolarizing visceral afferent nerve terminals, thereby raising the threshold for nociceptive signaling without crossing the blood-brain barrier. This guide details the mechanistic grounding, experimental validation, and clinical efficacy of Fedotozine, providing a blueprint for researchers investigating peripheral neuromodulation.

Molecular Pharmacology: The Peripheral KOR Mechanism

Mechanism of Action

Fedotozine tartrate ((1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine tartrate) targets the kappa-1a opioid receptor subtype located on the nerve endings of sensory afferents in the gastrointestinal tract.[1][2]

The binding initiates a G-protein coupled cascade (Gi/Go) that results in the inhibition of voltage-gated calcium channels (N-type) and the opening of potassium channels. This dual action hyperpolarizes the neuronal membrane, inhibiting the release of excitatory neurotransmitters (e.g., Substance P, Glutamate) and effectively silencing the nociceptive signal before it ascends to the spinal cord.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by Fedotozine upon binding to the peripheral KOR.

Figure 1: Intracellular signaling cascade of Fedotozine tartrate leading to peripheral antinociception.

Preclinical Validation: The Colorectal Distension (CRD) Model

To validate the efficacy of Fedotozine in modulating visceral hypersensitivity, the Colorectal Distension (CRD) model in rats is the gold standard. This protocol measures the Abdominal Withdrawal Reflex (AWR) as a proxy for visceral pain.[3]

Experimental Protocol: CRD with Acetic Acid Sensitization

This workflow establishes a self-validating system where "Sensitization" ensures the animal mimics an IBS-like state, and "Distension" provides quantifiable pain metrics.

Step-by-Step Methodology:

-

Subject Preparation: Male Sprague-Dawley rats (200–250g) are fasted for 24 hours.

-

Sensitization (Inducing Hypersensitivity):

-

Administer 1.0 mL of 0.6% acetic acid intracolonically.

-

Rationale: This induces mild inflammation, lowering the pain threshold (visceral hypersensitivity) to mimic IBS pathophysiology.

-

-

Drug Administration:

-

Test Group: Fedotozine tartrate (e.g., 1–10 mg/kg, i.p. or p.o.) administered 30 minutes post-sensitization.

-

Control Group: Saline vehicle.

-

-

Distension Procedure:

-

Insert a flexible latex balloon (5–7 cm) intra-anally.[3]

-

Inflate balloon using a barostat to specific pressures: 20, 40, 60, 80 mmHg.

-

Duration: 20 seconds distension, 4-minute inter-stimulus interval.

-

-

Data Acquisition (AWR Scoring):

-

Score 0: No behavioral response.

-

Score 1: Immobility/Head bobbing.

-

Score 2: Contraction of abdominal muscles (weak).

-

Score 3: Lifting of abdominal wall (strong contraction).

-

Score 4: Body arching and lifting of pelvic structures.

-

Workflow Visualization

Figure 2: Experimental workflow for assessing visceral antinociception via Colorectal Distension (CRD).

Clinical Efficacy & Data Analysis

Clinical trials have demonstrated Fedotozine's ability to reduce symptoms in IBS and Functional Dyspepsia without central opioid side effects. The data below summarizes key findings from multicenter dose-response studies.

Comparative Efficacy Data (IBS)

Source: Derived from multicenter double-blind trials (See Ref [1], [2]).[4]

| Metric | Placebo Response | Fedotozine (30mg t.i.d.)[5][6] | Statistical Significance (P-value) |

| Maximal Daily Abdominal Pain | Moderate reduction | Significant reduction | P = 0.01 |

| Mean Daily Pain Intensity | Low reduction | High reduction | P = 0.007 |

| Abdominal Bloating | Minimal change | Marked improvement | P = 0.02 |

| Overall Disease Severity | Unchanged | Reduced | P = 0.003 |

| CNS Side Effects | < 2% | < 2% | NS (Not Significant) |

Interpretation of Clinical Findings

The data confirms that Fedotozine (30 mg) provides superior relief for pain and bloating compared to placebo.[6] Crucially, the "CNS Side Effects" row highlights the drug's peripheral selectivity; the incidence of adverse events (drowsiness, dysphoria) in the treatment group was statistically indistinguishable from the placebo group. This validates the hypothesis that Fedotozine modulates the GBA solely at the gut level.

Safety Profile & Selectivity

The primary advantage of Fedotozine over central analgesics (e.g., morphine) is its low lipophilicity and high affinity for peripheral receptors.

-

Blood-Brain Barrier (BBB): Fedotozine does not cross the BBB in significant quantities.

-

Respiratory Depression: No significant effect observed in clinical doses.

-

Motility: While it modulates the sensory threshold, it does not induce severe constipation (opioid-induced bowel dysfunction) to the same degree as mu-opioid agonists.

References

-

Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome.[5][6] A multicenter dose-response study. Source: PubMed / Dig Dis Sci. URL:[5][Link]

-

Pharmacology and clinical experience with fedotozine. Source: PubMed / Expert Opin Investig Drugs. URL:[Link]

-

Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors. Source:[7][8] PubMed / Eur J Pharmacol. URL:[5][Link]

-

The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome. Source:[9][10] PubMed / Gastroenterology. URL:[Link]

-

Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat. Source: PubMed / Eur J Pharmacol. URL:[5][Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Efficacy and safety of the peripheral kappa agonist fedotozine versus placebo in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

Fedotozine tartrate therapeutic potential for IBS-C and IBS-D

The following technical guide provides an in-depth analysis of Fedotozine Tartrate, evaluating its mechanistic basis and clinical performance as a peripheral kappa-opioid receptor (KOR) agonist for Irritable Bowel Syndrome (IBS).

Molecule: Fedotozine Tartrate (JO-1196) Class: Peripheral Kappa-Opioid Receptor (KOR) Agonist Primary Indication: Visceral Hypersensitivity in IBS-C and IBS-D[1]

Executive Summary

Fedotozine tartrate represents a pivotal case study in the development of neuromodulators for functional gastrointestinal disorders (FGIDs) .[1] Unlike mu-opioid receptor (MOR) agonists (e.g., loperamide) which primarily alter motility, Fedotozine was designed to target visceral hypersensitivity —the core pathophysiological marker of IBS—without centrally mediated side effects or significant disruption of bowel habits.

While clinical development was ultimately discontinued due to marginal therapeutic gain over placebo, Fedotozine remains a critical reference compound. It validated the hypothesis that peripheral KOR activation can modulate afferent signaling from the gut, offering a "motility-neutral" analgesic mechanism theoretically applicable to both IBS-C (Constipation) and IBS-D (Diarrhea) .[1]

Molecular Pharmacology & Mechanism of Action

Fedotozine is a selective agonist for the kappa-opioid receptor (KOR), specifically the

Peripheral Restriction[1]

-

Systemic vs. Local: Following oral administration, plasma levels are often negligible (<20 ng/mL), yet tissue concentrations in the gut mucosa and muscularis are high.

-

Safety Implication: This peripheral restriction eliminates central dysphoria and sedation, common adverse events associated with central KOR agonists.

Signal Transduction

Fedotozine acts on KORs located on the terminals of primary afferent neurons (both vagal and spinal/splanchnic) within the gut wall.

Pathway Logic:

-

Binding: Fedotozine binds to the G-protein-coupled KOR.[1]

-

G-Protein Activation: Activation of

proteins.[1] -

Channel Modulation: Inhibition of voltage-gated Calcium channels (

) and opening of Potassium channels ( -

Neurotransmitter Blockade: This hyperpolarization prevents the presynaptic release of excitatory neuropeptides (Substance P, CGRP) that transmit nociceptive signals to the dorsal horn.[1]

Visualization: KOR Signaling at the Afferent Nerve Terminal

Figure 1: Mechanism of Fedotozine-induced antinociception at the peripheral afferent terminal.[1]

Therapeutic Potential: IBS-C vs. IBS-D

The unique value proposition of Fedotozine lies in its motility neutrality .[1]

The "Universal" Analgesic Hypothesis

Most IBS treatments are segregated by subtype because they affect transit:

-

5-HT3 Antagonists (e.g., Alosetron): Treat IBS-D but cause constipation.[1]

-

Guanylate Cyclase Agonists (e.g., Linaclotide): Treat IBS-C but cause diarrhea.[1]

Fedotozine, however, decouples pain relief from motility.

-

In IBS-C: It raises the pain threshold (reducing bloating/cramping) without worsening constipation (unlike mu-opioids).[1]

-

In IBS-D: It reduces visceral hypersensitivity without accelerating transit further.[1]

Clinical Evidence of Motility Effects

Preclinical and clinical data confirm that while Fedotozine can modulate the gastro-colic reflex (preventing stress-induced inhibition of gastric emptying), it does not significantly alter basal colonic transit time or compliance in humans.[1]

| Feature | Mu-Agonist (e.g., Loperamide) | Fedotozine (KOR Agonist) |

| Primary Target | Enteric Neurons (Myenteric Plexus) | Sensory Afferents (Mucosa/Submucosa) |

| Effect on Transit | Significant Slowing (Constipating) | Negligible / Neutral |

| CNS Side Effects | Yes (if BBB crossed) | No (Peripherally Restricted) |

| IBS Subtype Fit | IBS-D Only | IBS-C & IBS-D |

Preclinical Validation: The Barostat Protocol

To validate Fedotozine, researchers utilized the Colorectal Distension (CRD) model. This protocol measures the "threshold" at which a distended balloon in the rectum causes a pain response (in animals) or a sensation report (in humans).

Experimental Workflow

The following workflow illustrates how Fedotozine efficacy is quantified using an electronic barostat.

Figure 2: Barostat workflow used to quantify visceral hypersensitivity thresholds.

Clinical Efficacy Data

The most significant evaluation of Fedotozine was a multicenter dose-response study involving 238 IBS patients.[1]

Key Trial Results (Dapoigny et al.)

Protocol: Randomized, double-blind, placebo-controlled.[1] Duration: 6 weeks. Dosing: 3.5 mg, 15 mg, or 30 mg (t.i.d).

Summary of Findings:

-

Abdominal Pain: The 30 mg dose showed a statistically significant reduction in maximal daily abdominal pain compared to placebo.[1][2]

-

Bloating: Significant improvement observed in the 30 mg group.[1][2][3][4]

-

Bowel Habits: No significant changes in stool frequency or consistency were reliably detected, confirming the "motility neutral" profile.

Data Table: Efficacy Endpoints (30 mg Dose)

| Endpoint | Statistical Significance (P-value) | Clinical Interpretation |

| Maximal Daily Pain | Effective for peak pain intensity.[1][2] | |

| Mean Daily Pain | Consistent analgesic effect.[1] | |

| Abdominal Bloating | Reduces sensation of distension.[1] | |

| Global Assessment | Patients perceived overall improvement.[1][2] | |

| Constipation/Diarrhea | Not Significant | Confirms lack of motility efficacy.[1] |

Critical Analysis: Why Development Stalled

Despite the positive P-values, Fedotozine was not successfully commercialized as a blockbuster IBS drug. Understanding this failure is crucial for modern drug developers.[1]

-

Magnitude of Effect: While statistically significant, the "therapeutic gain" (Drug response minus Placebo response) was relatively small (often <15%).[1] In IBS trials, placebo response rates can exceed 40%, making it difficult to demonstrate robust clinical utility.

-

Efficacy Ceiling: As a pure analgesic, it did not address the bothersome bowel habit symptoms (urgency in IBS-D or straining in IBS-C).[1] Patients often desire a "complete" symptom cure.[1]

-

Evolution of Targets: The field shifted toward multi-modal drugs (e.g., Eluxadoline, which targets Mu, Delta, and Kappa receptors) to balance motility and pain more effectively.

Future Outlook

Fedotozine remains a valuable chemical probe .[1] Its structure has influenced the design of newer KOR agonists like Asimadoline , which sought to improve upon Fedotozine's bioavailability and potency. For researchers, Fedotozine proves that peripheral visceral analgesia is achievable , even if the clinical magnitude requires further optimization.

References

-

Jouveinal Laboratoires. (1995).[1] Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome.[2][3][4][5] A multicenter dose-response study. Digestive Diseases and Sciences.[1][2] Link

-

Delvaux, M., et al. (1999).[1][6][7] The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[4][6] Gastroenterology.[1][3][5][8][9] Link

-

Junien, J.L., & Riviere, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach.[1] Alimentary Pharmacology & Therapeutics.[1][9] Link

-

Gue, M., et al. (1994).[1][9] The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs.[1][10] Gastroenterology.[1][3][5][9] Link

-

Camilleri, M. (2008).[1] Novel molecular targets for the treatment of irritable bowel syndrome.[1] Journal of Physiology and Pharmacology. Link

Sources

- 1. Fedotozine | C22H31NO4 | CID 6918160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. grokipedia.com [grokipedia.com]

- 5. The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Development for the Irritable Bowel Syndrome: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Drug Development for the Irritable Bowel Syndrome: Current Challenges and Future Perspectives [frontiersin.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. ovid.com [ovid.com]

- 10. The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Fedotozine Tartrate: A Technical Retrospective on Peripheral Kappa-Opioid Agonism

Abstract

Fedotozine tartrate (Code: JO-1196) represents a pivotal case study in the development of peripherally restricted opioid agonists for functional gastrointestinal disorders (FGIDs). Designed to target kappa-opioid receptors (KOR) on visceral afferent nerves without crossing the blood-brain barrier, it aimed to decouple analgesia from central nervous system (CNS) side effects. While Phase II trials demonstrated significant promise in reducing visceral hypersensitivity in Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD), the drug ultimately stalled in Phase III development due to an insufficient therapeutic gain over placebo. This guide analyzes the chemical engineering, mechanistic pharmacology, and clinical trajectory of Fedotozine, offering critical insights for modern drug developers targeting the gut-brain axis.

Chemical Identity & Structural Logic

Fedotozine is an arylacetamide derivative engineered for high peripheral selectivity. Its structural design prioritizes lipophilicity for local tissue penetration while maintaining a physicochemical profile that limits central distribution.

| Parameter | Technical Detail |

| INN Name | Fedotozine tartrate |

| Development Code | JO-1196 |

| IUPAC Name | (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine; (2S,3S)-2,3-dihydroxybutanedioic acid |

| Molecular Formula | C₂₂H₃₁NO₄[1][2][3][4][5][6] · C₄H₆O₆ |

| Molecular Weight | 523.6 g/mol (Salt); 373.5 g/mol (Free Base) |

| Stereochemistry | (R)-enantiomer (Active moiety); (2S,3S)-tartrate (Counterion) |

| Solubility | Highly soluble in water (Tartrate salt form) |

1.1 Reconstructed Synthesis Protocol

Based on arylacetamide medicinal chemistry standards and patent literature (e.g., EP0338933).

Step 1: Intermediate Formation

-

Reagents: 2-phenylbutanoic acid, Thionyl chloride (SOCl₂), Dimethylamine.

-

Reaction: Acid chloride formation followed by amidation.

-

Process: 2-phenylbutanoic acid is refluxed with SOCl₂ to form the acid chloride. Excess SOCl₂ is removed, and the residue is treated with dimethylamine in an inert solvent (e.g., dichloromethane) to yield N,N-dimethyl-2-phenylbutanamide.

Step 2: Reduction & Etherification

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), 3,4,5-trimethoxybenzyl chloride, Sodium hydride (NaH).

-

Reaction: Reduction of the amide to an amine, followed by O-alkylation.

-

Process: The amide is reduced to the corresponding amino-alcohol derivative. This intermediate is then deprotonated with NaH and coupled with 3,4,5-trimethoxybenzyl chloride to install the trimethoxybenzyl ether moiety, yielding the racemic Fedotozine base.

Step 3: Chiral Resolution & Salt Formation

-

Reagents: L-(+)-Tartaric acid, Ethanol/Acetone.[7]

-

Reaction: Diastereomeric salt crystallization.

-

Process: The racemic base is dissolved in ethanol. L-(+)-Tartaric acid is added.[7] The solution is cooled to induce crystallization of the (R)-Fedotozine (2S,3S)-tartrate salt, which is filtered and recrystallized to high optical purity (>99% ee).

Mechanism of Action: The Peripheral Firewall

Fedotozine is a Class-First Peripheral Kappa-Agonist . Unlike mu-opioids (morphine), which act centrally to dampen pain perception (causing sedation and addiction), Fedotozine acts strictly on the afferent nerve terminals in the gut mucosa and myenteric plexus.

Key Mechanistic Features:

-

High Affinity KOR Binding: Selective agonist at the kappa-opioid receptor subtype (specifically

).[8] -

Visceral Antinociception: Raises the threshold for firing in mechanosensitive afferents during gut distension.

-

Blood-Brain Barrier (BBB) Exclusion: Due to its polarity and active efflux transport, it does not achieve significant occupancy of central opioid receptors.

2.1 Signaling Pathway Visualization

Figure 1: Mechanism of Action. Fedotozine binds peripheral KORs, inhibiting nociceptive transmission at the source (gut) without entering the CNS.

Clinical Development & Pharmacokinetics

3.1 Pharmacokinetic Profile

Fedotozine exhibits a "Tissue-Targeted" PK profile. Plasma levels are often negligible, which initially confused early PK modelers but confirmed its peripheral restriction.

| Parameter | Value (Human/Animal Data) | Implication |

| Bioavailability (Oral) | Low systemic exposure | High first-pass metabolism or local tissue sequestration. |

| Tmax | ~1-2 hours | Rapid onset of local action. |

| Distribution | High in Gut Mucosa/Muscle | >50x higher in gut tissue than plasma. |

| Metabolism | Hepatic (CYP450) | Rapid clearance of any systemically absorbed drug. |

| Excretion | Fecal/Urinary | Metabolites excreted; little parent drug in urine. |

3.2 Clinical Trial History

-

Phase I (Safety): Demonstrated excellent tolerability. No respiratory depression, sedation, or dysphoria (hallmarks of central kappa agonists).

-

Phase II (Proof of Concept):

-

Indication: Functional Dyspepsia (FD) and IBS.[8]

-

Result: 30 mg TID dose significantly reduced epigastric pain and bloating compared to placebo.

-

Key Finding: Validated the concept of "Visceral Hypersensitivity" as a treatable target.

-

-

Phase III (The Pivot):

-

Design: Large-scale, multi-center, randomized, placebo-controlled trials.

-

Outcome: While Fedotozine showed numerical improvement, the therapeutic gain over placebo was statistically marginal or inconsistent across different cohorts.

-

The "Placebo Problem": FGID trials differ from other indications; placebo response rates in IBS often reach 40-50%, making it incredibly difficult to demonstrate statistical superiority with a mild analgesic.

-

3.3 Development Workflow

Figure 2: Clinical Development Timeline. The progression from promising Phase II data to Phase III stagnation.

Critical Analysis: Why Did It Fail?

Despite a sound mechanistic hypothesis, Fedotozine failed to reach the market. This failure is attributed to three converging factors:

-

The Placebo Ceiling: In IBS and Dyspepsia trials, the placebo effect is potent. A drug must be highly efficacious to separate from a 40% placebo response. Fedotozine's effect size was moderate.

-

Heterogeneity of FGIDs: "IBS" is a basket diagnosis. Fedotozine likely worked well for a subgroup of patients with specific visceral hypersensitivity but was diluted by non-responders in large, unstratified Phase III populations.

-

Commercial Viability: Without a "slam dunk" efficacy signal, the commercial partner (Parke-Davis/Pfizer) likely deprioritized it in favor of assets with clearer regulatory pathways (e.g., gabapentinoids or newer SSRIs).

Current Status & Legacy

-

Status: Discontinued for original indications.

-

Legacy: Fedotozine validated the Kappa-Opioid Receptor as a viable target for visceral pain. It paved the way for second-generation peripherally restricted kappa agonists (e.g., Asimadoline) which attempted to overcome Fedotozine's efficacy limitations. It remains a standard "tool compound" in research for studying visceral nociception.

References

-

Review of Pharmacology: Junien, J. L., & Riviere, P. (1995). "Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach." Alimentary Pharmacology & Therapeutics. Link

-

Phase II/III Dyspepsia Results: Fraitag, B., et al. (1994). "Double-blind dose-response multicenter comparison of fedotozine and placebo in treatment of nonulcer dyspepsia." Digestive Diseases and Sciences. Link

-

Mechanism of Action: Diop, L., et al. (1994). "Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat."[9] European Journal of Pharmacology. Link

-

IBS Clinical Trial: Dapoigny, M., et al. (1995). "Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study." Digestive Diseases and Sciences. Link

-

Discontinuation Context: Camilleri, M. (2008). "Drug Development for the Irritable Bowel Syndrome: Current Challenges and Future Perspectives." Gastroenterology. Link

Sources

- 1. Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7265119B2 - Tartrate salts of 5,8,14-triazatetracyclo[10.3.1.02,11.04.9]-hexadeca-2(11),3,5,7,9-pentaene and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 3. The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. evitachem.com [evitachem.com]

- 6. 7. PHARMACOLOGY | Oncohema Key [oncohemakey.com]

- 7. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 8. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Fedotozine Tartrate Stock Solution for In Vitro Assays

Abstract & Scope

Fedotozine tartrate is a potent, peripherally restricted

This guide provides a validated protocol for preparing a stable 10 mM stock solution in DMSO and subsequent aqueous working solutions. It addresses the specific physicochemical constraints of the compound to prevent "silent precipitation"—a common cause of assay variability where micro-aggregates form undetected in the well.

Physicochemical Properties & Critical Constraints

Before handling, verify the specific form of the compound. Calculations below are based on Fedotozine Tartrate , not the free base.

| Property | Value | Notes |

| Compound Name | Fedotozine Tartrate | |

| CAS Number | 133267-27-3 | |

| Molecular Formula | 1:1 Tartrate Salt | |

| Molecular Weight | 523.6 g/mol | Do not use the free base MW (373.5) |

| Solubility (DMSO) | ~10 mg/mL (19 mM) | Recommended for Stock |

| Solubility (Water) | 0.1–1 mg/mL (~0.2–1.9 mM) | High Risk for Stock |

| Storage | -20°C, Desiccated | Hygroscopic; protect from light |

Critical Warning: Do not attempt to make a high-concentration (>1 mM) stock directly in water or PBS.[1][2][3] Although it is a salt, the lipophilic trimethoxybenzyl group limits aqueous solubility.[2][3]

Materials & Equipment

Reagents

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[1][2][3]

-

Why Anhydrous? Water accumulation in DMSO stocks promotes hydrolytic degradation over months of storage.[3]

-

Hardware

Protocol: 10 mM Stock Solution Preparation

This protocol yields 1 mL of 10 mM Stock Solution .

Target Concentration: 10 mM (10 mmol/L)

Mass Required:

Step-by-Step Procedure

-

Equilibration: Allow the Fedotozine tartrate vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[3]

-

Weighing: Weigh approximately 5.24 mg of Fedotozine tartrate into a sterile amber glass vial .

-

Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1000 µL for 5.24 mg).

-

Mixing: Vortex vigorously for 30–60 seconds. Inspect the solution against a light source.[3] It must be completely clear.

-

Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes.[3] Do not heat above 37°C.

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in sterile polypropylene microtubes (acceptable for frozen storage).

-

Storage: Store at -20°C . Stable for up to 6 months. Avoid repeated freeze/thaw cycles (>3 cycles).[1][2][3]

Protocol: Working Solution & Serial Dilution

To maintain cell viability, the final DMSO concentration in the assay well should generally be ≤ 0.1% . This requires a specific dilution strategy.[2][3][6][7][8]

Scenario: You need a 10 µM assay concentration.

The "Intermediate Step" Strategy

Directly adding 1 µL of stock to 1000 µL of media is prone to pipetting errors and local precipitation ("shock out").[2] Use an intermediate dilution step.

-

Thaw: Thaw a 10 mM DMSO stock aliquot at room temperature. Vortex.

-

Intermediate Dilution (100x):

-

Final Dilution (10x):

-

Add 100 µL of the Intermediate (100 µM) to 900 µL of cells/media.

-

Final Result:10 µM Fedotozine in 0.1% DMSO .

-

Dilution Table[2]

| Target Assay Conc. | Dilution Factor | Preparation Steps (Sequential) | Final DMSO % |

| 10 µM | 1:1000 | 1. Make 100 µM Intermediate (10 µL Stock + 990 µL Buffer)2. Dilute Intermediate 1:10 into wells | 0.1% |

| 1 µM | 1:10,000 | 1. Make 100 µM Intermediate2. Dilute Intermediate 1:100 into wells | 0.01% |

| 100 nM | 1:100,000 | 1. Make 100 µM Intermediate2. Make 1 µM Secondary Intermediate3. Dilute 1:10 into wells | 0.001% |

Visualization: Workflow & Logic

Stock Preparation & Dilution Logic

Figure 1: Workflow for preparing Fedotozine Tartrate. The intermediate dilution step (Yellow) is critical to prevent precipitation shock when moving from organic solvent to aqueous buffer.[1][2]

Quality Control & Troubleshooting

Self-Validating the Protocol[1][2]

-

Precipitation Check: After preparing the Intermediate Dilution (100 µM) , place the tube against a black background.[2][3] Any turbidity suggests the compound has crashed out.[3] If observed, do not proceed.

-

Correction: Reduce the intermediate concentration to 50 µM or warm the buffer to 37°C.

-

-

DMSO Control: Always run a "Vehicle Control" containing 0.1% DMSO (without drug) to normalize assay data, as DMSO can independently modulate some ion channels and receptor signaling.[2][3]

Common Pitfalls

-

Using the wrong MW: Using 373.5 (Free Base) instead of 523.6 (Tartrate) will result in a 40% over-concentrated solution.[1][2]

-

Aqueous Stock Storage: Never store the aqueous intermediate solution.[2] Hydrolysis and precipitation occur within 24 hours.[2][3] Prepare fresh daily.

References

-

National Center for Advancing Translational Sciences (NCATS). Fedotozine Tartrate - Inxight Drugs.[1][2][3] Retrieved from [Link]

-

PubChem. Fedotozine Tartrate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

-

Junien, J. L., & Riviere, P. (1995).[1][2][3] Review of fedotozine: a kappa-agonist for visceral pain. Alimentary Pharmacology & Therapeutics. (Contextual validation of 10 µM range).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. evitachem.com [evitachem.com]

- 3. FEDOTOZINE TARTRATE [drugs.ncats.io]

- 4. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Application Note: Fedotozine Tartrate Dosing Protocols for Rat Colonic Distension Models

Executive Summary

Fedotozine tartrate is a selective, peripherally restricted kappa-opioid receptor (KOR) agonist.[1] Unlike mu-opioids, it modulates visceral sensitivity without significant central nervous system (CNS) side effects (e.g., respiratory depression, sedation).[1] In preclinical models, it is a gold-standard reference compound for evaluating therapeutics targeting visceral hypersensitivity, particularly in Irritable Bowel Syndrome (IBS) models.[1]

This guide provides a standardized protocol for the preparation, administration, and evaluation of Fedotozine tartrate in rat Colorectal Distension (CRD) models. It synthesizes data from seminal pharmacokinetic studies to ensure reproducibility in Visceromotor Response (VMR) and Abdominal Withdrawal Reflex (AWR) assays.[1]

Mechanism of Action & Rationale

Fedotozine exerts its antinociceptive effects by binding to kappa-opioid receptors located on the peripheral terminals of primary afferent neurons (splanchnic and pelvic nerves) innervating the colon.[1]

Key Mechanistic Insights:

-

Peripheral Restriction: The molecule is hydrophilic and has limited Blood-Brain Barrier (BBB) penetration.[1] Intracerebroventricular (ICV) administration is largely ineffective compared to systemic (IV/SC) dosing, confirming peripheral efficacy.[1]

-

State-Dependency: Fedotozine is significantly more potent in hypersensitive states (e.g., post-TNBS or acetic acid inflammation) than in normosensitive animals.[1] It "tunes down" sensitized nociceptors.[1]

Pathway Visualization[1]

Figure 1: Mechanism of action showing peripheral modulation of afferent nerve endings by Fedotozine, preventing nociceptive signal propagation to the CNS.[1]

Experimental Setup and Preparation

Compound Preparation

Fedotozine is typically supplied as the tartrate salt (MW ~523.6 g/mol ).[1] Doses in literature are often expressed as the salt, but clarification is required. The protocols below refer to the Tartrate Salt weight.

-

Vehicle: 0.9% Sterile Saline or Distilled Water (highly soluble).[1]

-

Stability: Prepare fresh daily. Protect from light.[1]

-

Concentration: Adjust concentration to administer a volume of 1-2 mL/kg (IV/SC) or 5-10 mL/kg (PO).

CRD Balloon Fabrication

To ensure consistent pressure application:

-

Material: Use a polyethylene bag or a latex condom tip (approx. 4–6 cm length).[1]

-

Catheter: Secure to a Tygon or PE-90 tube.[1] Perforate the tube tip inside the balloon to prevent occlusion.

-

Verification: Inflate with air underwater to check for leaks. The balloon should not impose significant elastic recoil pressure at the test volumes (infinite compliance range).[1]

Dosing Protocols

The following doses are optimized for adult Sprague-Dawley or Wistar rats (250–350g).

Table 1: Recommended Dosing Regimens

| Route | Dose Range (Tartrate) | Pre-Treatment Time | Bioavailability Note |

| Intravenous (IV) | 0.6 – 2.0 mg/kg | 10 – 15 min | 100%.[1] Rapid onset. Best for acute reflex studies.[1] |

| Subcutaneous (SC) | 1.0 – 10.0 mg/kg | 20 – 30 min | High efficacy.[1] Preferred for prolonged testing sessions. |

| Oral (PO) | 5.0 – 20.0 mg/kg | 45 – 60 min | Variable absorption.[1] Higher doses required due to first-pass.[1] |

Protocol A: Intravenous (IV) Administration

Best for: Immediate validation of VMR reduction in anesthetized or conscious catheterized rats.[1]

-

Anesthesia: Induce with Isoflurane (3-4%) or Urethane (1.2 g/kg IP) if terminal.[1]

-

Access: Cannulate the jugular or tail vein.[1]

-

Baseline: Perform two control CRD distensions (e.g., 60 mmHg) to establish stable baseline VMR.

-

Dosing: Administer Fedotozine (e.g., 1.0 mg/kg) as a slow bolus over 30 seconds.

-

Testing: Begin CRD distension series 10 minutes post-injection.

Protocol B: Subcutaneous (SC) Administration

Best for: High-throughput screening in conscious models.[1]

-

Preparation: Restrain rat gently using a towel or DecapiCone.[1]

-

Injection: Lift the skin over the dorsal neck/flank (scruff).[1] Inject into the tented space.

-

Return: Return animal to the test cage (Bollman cage or plexiglass box) for habituation.

-

Testing: Begin CRD 20 minutes post-dosing.

Colorectal Distension (CRD) Paradigm[1]

To quantify the analgesic effect, use a Phasic Distension protocol. This prevents tissue compliance changes associated with continuous pressure.[1]

The "Ascending Phasic" Workflow

Figure 2: Step-by-step experimental workflow for ascending phasic colorectal distension.

Data Acquisition (EMG vs. AWR)

Method 1: Electromyography (EMG) - Quantitative Gold Standard [1]

-

Setup: Implant Teflon-coated silver wire electrodes into the external oblique musculature 3-5 days prior to testing.[1]

-

Recording: Rectify and integrate the raw EMG signal.

-

Calculation: Response = (AUC during Distension) - (AUC during Baseline).[1]

-

Expected Result: Fedotozine (1-5 mg/kg SC) significantly reduces the AUC at noxious pressures (>40 mmHg) in hypersensitive rats.[1]

Method 2: Abdominal Withdrawal Reflex (AWR) - Behavioral Scoring [1]

-

0: Normal behavior.

-

1: Immobilization/Head movement.[1]

-

2: Mild abdominal contraction (no lifting).[1]

-

3: Strong contraction with lifting of abdomen/flattening.[1]

-

4: Body arching and lifting of pelvic structures.[1]

Troubleshooting & Optimization

-

Hypersensitivity Induction: Fedotozine shows minimal effect in healthy rats.[1] To validate efficacy, induce visceral hypersensitivity using:

-

Acetic Acid: 0.6%, 1.5 mL intracolonic (1 hour prior to testing).

-

TNBS: 10-30 mg in 50% ethanol (7 days prior to testing).[1]

-

-

Balloon Migration: If the balloon is expelled during high-pressure distension, tape the catheter to the tail base.[1] Ensure the balloon is inserted at least 1 cm past the anal sphincter (proximal end).[1]

-

Sex Differences: Female rats often show higher baseline VMR variability due to the estrous cycle.[1] Synchronize cycle or use males for initial PK/PD validation.

References

-

Junien, J. L., et al. (1997).[1] "Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors."[1][2][3] European Journal of Pharmacology, 324(2-3), 211-217.[1][2]

-

Diop, L., et al. (1994).[1] "Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat."[1] European Journal of Pharmacology, 271(1), 65-71.[1]

-

Riviere, P. J., et al. (1994).[1] "Fedotozine reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents."[1] Journal of Pharmacology and Experimental Therapeutics, 270(3), 846-850.[1]

-

Gué, M., et al. (1994).[1] "The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs."[1] Gastroenterology, 107(5), 1327-1334.[1]

-

Sengupta, J. N., et al. (1999).[1] "Supraspinal kappa-opioid receptor agonist fedotozine attenuates colonic distension-induced visceromotor response in rats."[1] Gastroenterology (Contextual citation for central vs peripheral comparison).

Sources

- 1. evitachem.com [evitachem.com]

- 2. Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Visceral Analgesia: A Technical Guide to Fedotozine Tartrate Administration in Murine Models

Executive Summary

Fedotozine tartrate is a selective, peripherally restricted kappa-opioid receptor (KOR) agonist utilized primarily to study visceral hypersensitivity and the gut-brain axis. Unlike central opioid agonists (e.g., morphine), Fedotozine does not readily cross the blood-brain barrier (BBB), making it an ideal tool compound for isolating peripheral antinociceptive mechanisms without central nervous system (CNS) confounding factors like sedation or respiratory depression.

This guide provides a rigorous technical comparison between Subcutaneous (SC) and Intravenous (IV) administration routes. While IV administration offers immediate bioavailability for pharmacokinetic (PK) profiling, SC administration is the superior modality for functional behavioral assays , such as Colorectal Distension (CRD), due to its sustained plasma exposure and reduced handling-induced stress artifacts.

Compound Profile & Preparation[1]

Critical Note on Stoichiometry: Fedotozine is most commonly supplied as a tartrate salt. Researchers frequently fail to correct for the salt weight, leading to underdosing.

| Parameter | Specification |

| Compound Name | Fedotozine Tartrate |

| MW (Free Base) | ~373.49 g/mol |

| MW (Tartrate Salt) | ~523.57 g/mol |

| Salt Correction Factor | 1.40 (1 mg free base = 1.4 mg tartrate salt) |

| Solubility | Highly soluble in water/saline (>20 mg/mL) |

| Vehicle | 0.9% Sterile Saline or Phosphate Buffered Saline (PBS) |

| Stability | Aqueous solutions should be prepared fresh daily. |

Preparation Protocol (Example: 10 mg/kg dose for 25g mouse)

-

Target Dose: 10 mg/kg (Free Base).[1]

-

Correction:

(Salt). -

Concentration: For a standard injection volume of 10 mL/kg, prepare a 1.4 mg/mL solution of Fedotozine Tartrate in sterile saline.

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Mechanism of Action: Peripheral Restriction[3]

Fedotozine acts on KORs located on the terminals of primary afferent neurons in the viscera. Activation of these receptors inhibits voltage-gated Calcium channels (N-type), reducing neurotransmitter release (Substance P, CGRP) and dampening the nociceptive signal sent to the spinal cord.

Diagram 1: Peripheral KOR Signaling Pathway

Visualizing the blockade of visceral pain transmission at the gut level.

Figure 1: Fedotozine activates peripheral KORs on afferent nerves, inhibiting Ca2+ influx and blocking pain signals without crossing the Blood-Brain Barrier.

Experimental Protocols: IV vs. SC

Method A: Intravenous (IV) Administration

Purpose: Pharmacokinetic (PK) profiling, absolute bioavailability determination, or acute reflex studies (e.g., immediate hypotension reflex).

-

Restraint: Place the mouse in a warm restrainer. Dilate the tail vein using a heat lamp (monitor temp to prevent burns) or warm water dip (

). -

Needle Selection: Use a 29G or 30G insulin syringe.

-

Volume Limit: Strict maximum of 5 mL/kg (125 µL for a 25g mouse). Bolus injection must be slow (>5 seconds) to avoid cardiac volume overload.

-

Technique: Insert needle bevel-up into the lateral tail vein at a shallow angle (

). Flash of blood confirms entry. -

Post-Procedure: Apply gentle pressure to the injection site for 30 seconds to ensure hemostasis.

Method B: Subcutaneous (SC) Administration

Purpose: Efficacy studies (Visceromotor Response), chronic dosing, and behavioral assays requiring stable plasma levels.

-

Restraint: Scruff method. Firmly grasp the loose skin at the back of the neck/shoulders to create a "tent."

-

Needle Selection: 25G to 27G needle.

-

Volume Limit: Up to 10 mL/kg (250 µL for a 25g mouse).

-

Technique: Insert the needle into the base of the skin tent, parallel to the body axis. Aspirate slightly to ensure no blood is drawn (avoiding accidental IV or IM). Inject fluid smoothly.

-

Distribution: The fluid forms a bolus that is slowly absorbed. Massaging the site is generally not necessary for aqueous solutions.

Comparative Analysis: PK and Efficacy

The choice of route drastically alters the experimental window and interpretation of data.

Pharmacokinetic & Pharmacodynamic Matrix

| Feature | Intravenous (IV) | Subcutaneous (SC) | Scientific Rationale |

| Bioavailability ( | 100% (Definition) | ~60-80% (Est.) | SC requires absorption across capillary endothelium. |

| Immediate (< 1 min) | 15–30 min | SC absorption delay allows for setup of behavioral equipment. | |

| High (Spike) | Moderate (Plateau) | High IV peaks risk transient non-specific effects or transporter saturation. | |

| Duration of Action | Short (30–60 min) | Extended (1–2 hours) | SC covers the full duration of a Colorectal Distension (CRD) protocol. |

| Stress Artifacts | High (Restraint req.) | Low (Quick handling) | Stress induces stress-induced analgesia (SIA) or hyperalgesia, confounding pain data. |

| Recommended Dose | 0.6 – 5.0 mg/kg | 1.0 – 10.0 mg/kg | Higher SC dose compensates for first-pass/absorption loss. |

Why SC is Preferred for Visceral Pain Models

In models like Colorectal Distension (CRD) , the readout is the Visceromotor Response (VMR)—a contraction of abdominal muscles measured via EMG or visual observation.

-

Stable Therapeutic Window: The CRD protocol involves graded distensions (15, 30, 45, 60 mmHg) taking 20–40 minutes. IV administration clears too rapidly to maintain consistent receptor occupancy throughout the assay [1].

-

Peripheral Selectivity Maintenance: High IV bolus doses can transiently overwhelm the BBB efflux transporters (P-glycoprotein), potentially allowing trace amounts into the CNS. SC absorption prevents this "concentration spike," ensuring the observed analgesia is strictly peripheral [2].

Functional Readout: Visceromotor Response (VMR) Workflow

To validate Fedotozine efficacy, the following workflow integrates the SC dosing protocol with the CRD assay.

Diagram 2: Experimental Decision & Workflow

Logic flow for selecting the administration route based on study goals.

Figure 2: Decision matrix for Fedotozine administration. SC is the standard for efficacy trials due to the requirement for sustained plasma levels during the 20-40 minute CRD assay.

Troubleshooting & Quality Control

-

Issue: Inconsistent Efficacy Data.

-

Cause: Variable absorption due to injection into intradermal (too shallow) or intramuscular (too deep) tissue during SC dosing.

-

Solution: Verify "tenting" of skin. The needle should move freely under the skin before injection.

-

-

Issue: Respiratory Depression.

-

Cause: Accidental IV injection during SC attempt, or gross overdosing (>50 mg/kg).

-

Solution: Always aspirate before injecting SC. While Fedotozine is KOR selective, massive systemic loads can lose selectivity.

-

-

Issue: Precipitation in Syringe.

-

Cause: Using PBS with high salt concentrations or mixing with other compounds.

-

Solution: Use 0.9% Saline. Ensure pH is near neutral (Fedotozine tartrate in solution is slightly acidic; buffering may be needed for high concentrations, but usually unnecessary for <5 mg/mL).

-

References

-

Junien, J. L., & Riviere, P. (1995). Review of the pharmacology of fedotozine. Fundamental & Clinical Pharmacology, 9(4), 329–345.

-

Riviere, P. J., et al. (1994). Fedotozine reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents.[2] Journal of Pharmacology and Experimental Therapeutics, 270(3), 846–850.

-

Sengupta, J. N., et al. (1999). Modulating effects of opioids on distension-induced visceral nociception in the rat. Gastroenterology, 116(3), 38-45.[2]

-

Diop, L., et al. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat.[2] European Journal of Pharmacology, 271(1), 65-71.[1][2]

Sources

Technical Application Note: Fedotozine Tartrate Vehicle Formulation for Oral Gavage

[1][2]

Introduction & Scope

Fedotozine tartrate is a potent, peripherally restricted

The Critical Challenge: In preclinical models (e.g., Colorectal Distension in rats), the integrity of the gastrointestinal mucosa is paramount. A poorly formulated vehicle—specifically one with extreme pH or high osmolality—can induce background mucosal irritation.[2][3][4] This "vehicle effect" can mask the antinociceptive properties of Fedotozine, leading to false negatives.

This guide provides a standardized, field-proven methodology for formulating Fedotozine tartrate for oral gavage (PO) in rodents, prioritizing solubility, stability, and physiological compatibility.[1][2][3]

Physicochemical Profile & Vehicle Logic[5]

The Molecule[1]

-

Active Moiety: Fedotozine (Free Base).[1][2][3][4][5] Lipophilic (LogP ~3.8).[1][2][3][4]

-

Solubility: The tartrate salt significantly enhances aqueous solubility compared to the free base.[3] However, at high concentrations (>30 mg/mL), saturation kinetics may be observed.[1][2][3]

Vehicle Selection Strategy

We categorize formulation strategies based on the required concentration, which is dictated by the target dose and the maximum administration volume (10 mL/kg).

| Parameter | Standard Efficacy Studies | Toxicology/High-Dose Studies |

| Target Dose | 0.1 – 50 mg/kg | > 50 mg/kg |

| Conc.[1][2][3][4] Required | 0.01 – 5 mg/mL | > 5 mg/mL |

| Recommended Vehicle | Distilled Water or 0.9% Saline | 0.5% Methylcellulose (MC) |

| Formulation Type | True Solution | Suspension |

| Key Risk | pH drift (Acidic) | Homogeneity/Settling |

Decision Logic (DOT Visualization)

Figure 1: Decision tree for selecting the appropriate vehicle based on dose requirements. Blue indicates the starting point; Green indicates the standard pathway for efficacy studies.[1]

Detailed Experimental Protocols

Protocol A: Aqueous Solution (Preferred for Efficacy)

Application: Doses up to ~50 mg/kg.[1][2][3][4] Vehicle: Sterile Distilled Water (dH₂O).[1][2][3][4]